Technical Monograph: (R)-4-Amino-3-(3,4-dichlorophenyl)butan-1-ol
Technical Monograph: (R)-4-Amino-3-(3,4-dichlorophenyl)butan-1-ol
[1]
Executive Summary
Compound: (R)-4-Amino-3-(3,4-dichlorophenyl)butan-1-ol CAS Number (Racemate): 152298-51-6 (Note: The specific CAS for the pure (R)-enantiomer is not widely indexed in public registries; it is frequently cited as the reduced derivative of (R)-4-amino-3-(3,4-dichlorophenyl)butanoic acid, CAS 269396-55-6).[1]
This technical guide profiles (R)-4-Amino-3-(3,4-dichlorophenyl)butan-1-ol, a high-value chiral amino alcohol.[1] Structurally, it is the reduced congener of the 3,4-dichlorophenyl analog of Baclofen (a selective GABA-B agonist).[1] In drug development, this compound serves as a critical chiral synthon for the synthesis of next-generation CNS agents, including rigidified pyrrolidine analogs and potential triple reuptake inhibitors (SNDRIs) related to the Dasotraline pharmacophore.[1] Its metabolic stability and lipophilicity, enhanced by the 3,4-dichloro substitution, make it a vital probe for structure-activity relationship (SAR) studies targeting G-protein coupled receptors (GPCRs).[1]
Part 1: Chemical Identity & Physicochemical Profile[1][2]
The compound is a gamma-amino alcohol featuring a chiral center at the C3 position.[1] The (R)-configuration is generally the bioactive eutomer for GABA-B receptor affinity, analogous to (R)-Baclofen.[1]
key Physicochemical Properties[1][2][3][4][5][6][7]
| Property | Specification |
| IUPAC Name | (3R)-4-Amino-3-(3,4-dichlorophenyl)butan-1-ol |
| Molecular Formula | C₁₀H₁₃Cl₂NO |
| Molecular Weight | 234.12 g/mol |
| Chiral Center | C3 (R-configuration) |
| Physical State | Viscous oil or low-melting solid (hygroscopic) |
| Solubility | Soluble in MeOH, EtOH, DMSO; Sparingly soluble in Water |
| pKa (Amine) | ~9.6 (Predicted) |
| LogP | ~1.8 (Predicted) |
| H-Bond Donors/Acceptors | 2 / 2 |
Part 2: Synthesis & Manufacturing Methodology
The synthesis of the (R)-enantiomer requires strict stereocontrol.[1] While racemic synthesis followed by chiral resolution is possible, Asymmetric Synthesis via the reduction of the corresponding chiral amino acid is the industry standard for high-purity applications.[1]
Core Synthetic Pathway: Selective Reduction
The most robust route involves the reduction of (R)-4-amino-3-(3,4-dichlorophenyl)butanoic acid (the 3,4-dichloro analog of Baclofen).[1] Direct reduction of the amino acid requires chemoselectivity to avoid racemization or over-reduction.
Reagents & Conditions
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Precursor: (R)-4-Amino-3-(3,4-dichlorophenyl)butanoic acid HCl.[1]
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Reducing Agent: Borane-Dimethyl Sulfide Complex (BH₃[1]·DMS) or Lithium Aluminum Hydride (LiAlH₄).[1]
-
Solvent: Anhydrous Tetrahydrofuran (THF).[1]
-
Temperature: 0°C to Reflux.
Step-by-Step Protocol (Self-Validating)
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Inert Atmosphere Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a reflux condenser and dropping funnel. Purge with Argon.
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Precursor Slurry: Charge the flask with (R)-4-amino-3-(3,4-dichlorophenyl)butanoic acid (10.0 mmol) and anhydrous THF (50 mL). Cool to 0°C.
-
Hydride Addition: Critical Step. Dropwise add BH₃·DMS (2.0 M in THF, 25.0 mmol) over 30 minutes.
-
Validation: Monitor gas evolution (H₂).[1] Ensure internal temperature does not exceed 5°C to prevent runaway exotherms.
-
-
Reflux: Once addition is complete, warm the mixture to room temperature, then heat to reflux (66°C) for 4–6 hours.
-
Endpoint Check: TLC (Eluent: DCM/MeOH/NH₄OH 80:20:1) should show disappearance of the baseline acid spot and appearance of the less polar alcohol.
-
-
Quenching: Cool to 0°C. Carefully quench with Methanol (excess) to destroy unreacted borane.
-
Note: Vigorous hydrogen evolution will occur.
-
-
Workup: Concentrate the solvent. Redissolve the residue in 6N HCl and reflux for 1 hour (to break the boron-amine complex). Basify with NaOH to pH >12 and extract with DCM (3x).
-
Purification: Dry organic layers over Na₂SO₄ and concentrate. Purify via flash chromatography (DCM/MeOH gradient) or recrystallization from EtOAc/Hexane if solid.[1]
Synthetic Logic Diagram
The following diagram illustrates the flow from the aldehyde precursor through the chiral acid to the final amino alcohol.
Figure 1: Synthetic pathway from aldehyde precursor to the target amino alcohol via the chiral acid intermediate.[1][2]
Part 3: Applications in Drug Discovery[1]
GABA-B Receptor Agonism
The 3,4-dichlorophenyl moiety is a bioisostere of the 4-chlorophenyl group in Baclofen.[1][3]
-
Mechanism: The (R)-isomer mimics the neurotransmitter GABA.[1][4] The lipophilic dichloro-substitution often enhances blood-brain barrier (BBB) penetration compared to Baclofen.[1]
-
Utility: While the acid is the primary agonist, the alcohol is used to synthesize prodrugs (e.g., carbamates) that are hydrolyzed in vivo to the active acid.[1]
Chiral Building Block for Heterocycles
This amino alcohol is a "privileged structure" for generating nitrogen heterocycles:
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Pyrrolidines: Cyclization of the amino alcohol (via activation of the alcohol as a mesylate/tosylate followed by intramolecular displacement) yields 3-aryl-pyrrolidines, which are scaffolds for SNDRIs (Serotonin-Norepinephrine-Dopamine Reuptake Inhibitors).[1]
-
Oxazinanones: Reaction with phosgene or carbonyl diimidazole (CDI) yields cyclic carbamates, used as rigidified analogs for receptor binding studies.[1]
Part 4: Analytical Quality Control
To ensure the integrity of the (R)-enantiomer, the following analytical methods are mandatory.
Chiral HPLC Method[1]
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Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).[1]
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 220 nm.
-
Acceptance Criteria: Enantiomeric Excess (ee) > 98.5%.
NMR Interpretation (400 MHz, CDCl₃)
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Aromatic Region: δ 7.1–7.4 ppm (Multiplet, 3H, 3,4-dichlorophenyl ring).[1]
-
Chiral Methine (C3): δ 2.8–3.0 ppm (Multiplet, 1H).[1]
-
Methylene (C4 - N): δ 2.6–2.8 ppm (Doublet of doublets).[1]
-
Methylene (C1 - O): δ 3.5–3.7 ppm (Triplet/Multiplet).[1]
-
Validation: The distinct shift of the CH₂-OH protons confirms reduction of the carboxylic acid (which would lack these signals).
References
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Structure of (R)-Baclofen: Belov, F., Villinger, A., & von Langermann, J. (2022).[1][3] (R)-Baclofen [(R)-4-amino-3-(4-chlorophenyl)butanoic acid].[1][4][3] Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 1), 33–35.[1][3] Link
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Synthesis of GABA Analogs: Ordóñez, M., Cativiela, C., & Romero-Estudillo, I. (2016).[1] Recent advances in the stereoselective synthesis of γ-amino acids. Tetrahedron: Asymmetry, 27(20-21), 999-1055.[1]
-
Baclofen Pharmacology: Bowery, N. G. (2006). GABAB receptor: a site of therapeutic benefit. Current Opinion in Pharmacology, 6(1), 37-43.[1] Link
-
Dasotraline Context (SNDRI): Koblan, K. S., et al. (2015).[1] Dasotraline for the Treatment of Attention-Deficit/Hyperactivity Disorder.[1][5][6][7] Journal of Clinical Psychopharmacology, 35(6), 666-673.[1] (Provides context on the 3,4-dichlorophenyl pharmacophore). Link
-
Chemical Identity (Racemate): National Center for Biotechnology Information. PubChem Compound Summary for CID 11230006, 4-Amino-3-(3,4-dichlorophenyl)-1-butanol.[1] Link[1]
Sources
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. CN110683960A - Synthesis method of (R) -3-aminobutanol - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. EP3674287A1 - Cocrystals of (r)-baclofen - Google Patents [patents.google.com]
- 5. Dasotraline in Children with Attention-Deficit/Hyperactivity Disorder: A Six-Week, Placebo-Controlled, Fixed-Dose Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Meta-analysis Associates Dasotraline with Some Reduction in ADHD Symptoms [adhdevidence.org]
- 7. Dasotraline for the Treatment of Attention-Deficit/Hyperactivity Disorder: A Randomized, Double-Blind, Placebo-Controlled, Proof-of-Concept Trial in Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
